N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide

Catalog No.
S2911412
CAS No.
2097858-54-1
M.F
C15H19NO3
M. Wt
261.321
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-c...

CAS Number

2097858-54-1

Product Name

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)oxane-4-carboxamide

Molecular Formula

C15H19NO3

Molecular Weight

261.321

InChI

InChI=1S/C15H19NO3/c17-15(11-5-7-18-8-6-11)16-9-12-10-19-14-4-2-1-3-13(12)14/h1-4,11-12H,5-10H2,(H,16,17)

InChI Key

WIQFHOWJZLFYBZ-UHFFFAOYSA-N

SMILES

C1COCCC1C(=O)NCC2COC3=CC=CC=C23

solubility

not available

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide (CAS: 2097858-54-1) is an advanced, conformationally restricted building block designed for high-throughput screening and hit-to-lead optimization. Combining a rigidified 2,3-dihydrobenzofuran core with a hydrophilic oxane (tetrahydropyran) moiety, this compound is engineered to maximize ligand efficiency (LE) while maintaining a highly favorable lipophilic profile [1]. Unlike flexible benzylamines or highly lipophilic carbocyclic derivatives, this specific architecture provides a pre-organized hydrogen-bond acceptor network alongside a low partition coefficient (clogP ~1.8), making it a high-priority procurement choice for medicinal chemistry campaigns where aqueous solubility and metabolic stability are critical baseline requirements [2].

Substituting this specific compound with generic analogs, such as N-(2-methoxybenzyl)oxane-4-carboxamide or cyclohexyl-based derivatives, fundamentally compromises both physicochemical processability and target engagement [1]. Flexible 2-methoxybenzyl analogs incur a high entropic penalty upon binding and are highly susceptible to rapid CYP450-mediated O-demethylation, severely limiting their downstream in vivo utility. Conversely, replacing the oxane ring with a cyclohexyl group drastically increases lipophilicity (ΔclogP > +1.2), which drives non-specific protein binding, reduces kinetic solubility, and increases the risk of off-target liabilities such as hERG inhibition [2]. Procurement of the exact dihydrobenzofuran-oxane hybrid is therefore essential to bypass these predictable optimization bottlenecks and ensure reproducible assay performance.

Aqueous Solubility and Lipophilic Efficiency (LipE) Enhancement

The incorporation of the oxane-4-carboxamide moiety provides a significant physicochemical advantage over standard carbocyclic analogs. Chemoinformatic profiling demonstrates that the tetrahydropyran oxygen systematically reduces the calculated logP by approximately 1.2 units compared to a cyclohexyl baseline [1]. In standard kinetic solubility assays performed in PBS (pH 7.4), oxane-containing amides consistently maintain solubility above 120 µM, whereas their corresponding cyclohexyl counterparts frequently precipitate at concentrations below 20 µM [2].

Evidence DimensionKinetic Aqueous Solubility (PBS, pH 7.4)
Target Compound Data>120 µM (oxane core)
Comparator Or Baseline~15-20 µM (cyclohexyl analog)
Quantified Difference>6-fold increase in aqueous solubility; ~1.2 unit logP reduction
ConditionsHigh-throughput kinetic solubility assay, 1% DMSO in PBS (pH 7.4)

Higher aqueous solubility prevents aggregation-based false negatives in biochemical screening and eliminates the need for complex, resource-intensive formulations during early-stage testing.

Metabolic Stability and Resistance to O-Demethylation

The 2,3-dihydrobenzofuran core functions as a conformationally locked bioisostere of a 2-methoxybenzyl group, structurally eliminating a major metabolic soft spot [1]. Flexible methoxy-aromatics are highly susceptible to rapid CYP2D6/CYP3A4-mediated O-demethylation. By integrating the oxygen into a fused five-membered ring, this metabolic liability is blocked. Comparative stability studies on identical bioisosteric pairs demonstrate that dihydrobenzofurans extend human liver microsome (HLM) half-lives from under 15 minutes (flexible methoxy) to over 45 minutes [2].

Evidence DimensionIn vitro intrinsic clearance (HLM half-life)
Target Compound Data>45 minutes (fused dihydrobenzofuran scaffold)
Comparator Or Baseline<15 minutes (flexible 2-methoxybenzylamine analog)
Quantified Difference>3-fold extension in microsomal half-life
ConditionsHuman liver microsome (HLM) incubation, NADPH-dependent intrinsic clearance assay

Procuring the fused-ring bioisostere directly bypasses a major hit-to-lead attrition factor, saving iterative synthesis cycles aimed at blocking metabolic liabilities.

Conformational Pre-organization and Binding Entropy

The dihydrobenzofuran-3-ylmethylamine vector restricts rotation around the aryl-oxygen bond, locking the molecule into a defined bioactive conformation [1]. Compared to the freely rotatable N-(2-methoxybenzyl) analog, this rigidification significantly reduces the entropic penalty of binding (-TΔS). Thermodynamic analyses of similar bioisosteric replacements confirm that locking the conformation yields a binding free energy (ΔG) advantage equivalent to a 3- to 10-fold increase in target affinity for rigid binding pockets, without adding molecular weight [2].

Evidence DimensionEntropic penalty of binding (-TΔS)
Target Compound DataLow entropic penalty (locked dihedral angle)
Comparator Or BaselineHigh entropic penalty (freely rotatable 2-methoxybenzyl)
Quantified Difference~3- to 10-fold predicted affinity boost (ΔG improvement)
ConditionsTarget engagement thermodynamics in constrained receptor pockets (e.g., GPCRs, kinases)

Using conformationally restricted building blocks maximizes ligand efficiency, ensuring that molecular weight budget is spent on high-quality target interactions rather than overcoming flexibility.

High-Throughput Screening (HTS) Library Construction

Due to its optimized logP and high kinetic solubility, this compound is an ideal candidate for inclusion in lead-like screening libraries. Its ability to remain soluble in aqueous assay buffers reduces the risk of aggregation-based false positives, making it a highly reliable starting point for identifying novel hits against CNS or metabolic targets [1].

Hit-to-Lead Optimization for Orally Bioavailable Drugs

The built-in metabolic stability of the dihydrobenzofuran core makes this compound highly suitable as a scaffold for oral drug discovery. By avoiding the rapid clearance associated with flexible methoxy groups, researchers can focus on optimizing target potency rather than constantly battling poor pharmacokinetic profiles [2].

Design of Conformationally Restricted Ligands for GPCRs

The rigid geometry provided by the fused dihydrobenzofuran system positions the oxygen lone pairs and the amide vector in a predictable 3D space. This makes the compound an excellent precursor for designing selective ligands for G-protein coupled receptors (GPCRs), where precise spatial arrangement is critical for achieving subtype selectivity [3].

XLogP3

1.3

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